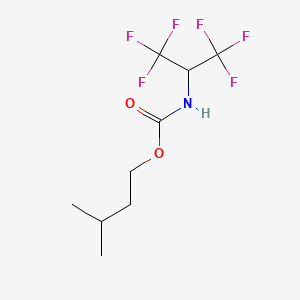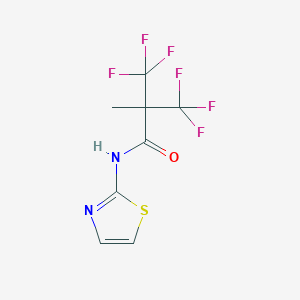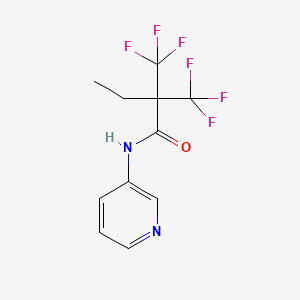![molecular formula C10H16F6N2O B3832359 1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B3832359.png)
1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Overview
Description
1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea is an organic compound characterized by the presence of trifluoromethyl groups and a urea moiety
Preparation Methods
The synthesis of 1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)butan-2-amine with diethyl carbonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency.
Chemical Reactions Analysis
1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and oxidized urea compounds.
Scientific Research Applications
1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,1-Diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1,1-Trifluoro-3-methylbutan-2-one and N-Phenyl-bis(trifluoromethanesulfonimide) share similar trifluoromethyl groups and exhibit comparable chemical properties.
Uniqueness: The presence of both diethyl and trifluoromethyl groups in this compound makes it unique
Properties
IUPAC Name |
1,1-diethyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-8(9(11,12)13,10(14,15)16)17-7(19)18(5-2)6-3/h4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVBGVLLTWUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-BUTYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B3832286.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3832308.png)



![1-(2,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B3832342.png)
![1-(4-Methoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B3832348.png)



![2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid](/img/structure/B3832382.png)
![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~,N~2~-dimethylglycinamide diethanedioate](/img/structure/B3832384.png)
